molecular formula O₇P₂Sn₂ B129299 Pyrophosphate stanneux CAS No. 15578-26-4

Pyrophosphate stanneux

Numéro de catalogue: B129299
Numéro CAS: 15578-26-4
Poids moléculaire: 411.4 g/mol
Clé InChI: GEZAUFNYMZVOFV-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LY-53857 est un composé organique synthétique connu pour son rôle d'antagoniste sélectif du récepteur de la sérotonine 2 (5-HT2). Il a été largement étudié pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles, notamment dans les domaines de la neuroscience et de la recherche cardiovasculaire .

Applications De Recherche Scientifique

LY-53857 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Stannous pyrophosphate is primarily used in radiopharmaceutical preparations, where it acts as a reducing agent . The primary targets of stannous pyrophosphate are areas of altered osteogenesis and injured myocardium . These are the areas where the compound shows a specific affinity .

Mode of Action

The mode of action of stannous pyrophosphate involves its interaction with its targets, leading to certain changes. It is thought that technetium Tc-99m pyrophosphate, a compound closely related to stannous pyrophosphate, is adsorbed onto the surface of amorphous calcium phosphate deposits, insoluble hydroxyapatite crystals, and possibly other organic macromolecules . This results in selective localization to necrotic muscle tissue such as that of a myocardial infarction where calcium deposition has begun as a result of cell damage .

Biochemical Pathways

It is known that many biosynthetic pathways produce pyrophosphate (ppi) as a by-product, which can be cytotoxic if accumulated at high levels . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate .

Pharmacokinetics

It is known that when injected intravenously, technetium tc 99m pyrophosphate, a compound closely related to stannous pyrophosphate, has a specific affinity for areas of altered osteogenesis and is also concentrated in the injured myocardium .

Result of Action

The result of stannous pyrophosphate’s action is the visualization of areas of altered osteogenesis and injured myocardium . This is particularly useful in diagnostic imaging scans for the bones, heart, and gastrointestinal tract .

Action Environment

The action of stannous pyrophosphate can be influenced by environmental factors. For instance, stannous salts, including stannous pyrophosphate, are known to be unstable in the presence of oxygen . Even in the crystalline state, stannous chloride can react with oxygen to form insoluble oxychlorides and stannic material . Therefore, the action, efficacy, and stability of stannous pyrophosphate can be significantly affected by the presence of oxygen and other environmental factors.

Analyse Biochimique

Biochemical Properties

Stannous pyrophosphate plays a crucial role in biochemical reactions, particularly as a reducing agent in radiopharmaceutical kits. It interacts with various enzymes, proteins, and other biomolecules. For instance, stannous pyrophosphate is known to interact with pyrophosphatase enzymes, which catalyze the hydrolysis of pyrophosphate into inorganic phosphate. This interaction is essential for the regulation of pyrophosphate levels in cells and tissues .

Cellular Effects

Stannous pyrophosphate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, stannous pyrophosphate can impact the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell signaling pathways. This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cellular growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of stannous pyrophosphate involves several key processes. At the molecular level, stannous pyrophosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The stannous ion in stannous pyrophosphate can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their catalytic efficiency .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LY-53857 implique plusieurs étapes, à partir de matières premières facilement disponiblesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle de LY-53857 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

LY-53857 subit diverses réactions chimiques, notamment :

    Oxydation : Conversion de groupes fonctionnels à des états d'oxydation plus élevés.

    Réduction : Réduction de groupes fonctionnels à des états d'oxydation plus bas.

    Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

LY-53857 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

LY-53857 exerce ses effets en se liant sélectivement et en antagonisant le récepteur de la sérotonine 2 (5-HT2). Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'humeur, la fonction cardiovasculaire et le contrôle respiratoire. En bloquant le récepteur, LY-53857 module l'activité de la sérotonine, conduisant à des changements dans la neurotransmission et les réponses physiologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

LY-53857 est unique par sa forte sélectivité pour le récepteur de la sérotonine 2 (5-HT2), ce qui en fait un outil précieux pour étudier le rôle spécifique de ce récepteur dans divers processus physiologiques et pathologiques. Sa sélectivité réduit également la probabilité d'effets hors cible, améliorant ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name

phosphonato phosphate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZAUFNYMZVOFV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7P2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889643
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15578-26-4
Record name Stannous pyrophosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, tin(2+) salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ditin pyrophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STANNOUS PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: [] Research suggests that stannous pyrophosphate concentrates in areas of myocardial infarction due to the presence of calcium deposits in these regions. These calcium deposits are associated with necrotic muscle cells and areas of residual perfusion. [, ] This uptake is not directly related to the extent of creatine phosphokinase depletion, a marker of tissue viability, but rather to a combination of cellular damage and blood flow dynamics. [] The precise mechanism of interaction with calcium remains to be fully elucidated.

ANone: The provided research primarily focuses on the diagnostic application of stannous pyrophosphate and does not offer conclusive evidence on its influence on myocardial function or healing processes. Further research is needed to explore potential therapeutic implications.

ANone: The molecular formula of stannous pyrophosphate is Sn2P2O7. Its molecular weight is 411.53 g/mol.

ANone: The provided research articles primarily focus on the clinical applications and diagnostic interpretations of technetium-99m-labeled stannous pyrophosphate scintigraphy and do not delve into detailed spectroscopic characterization of the compound itself.

ANone: [] Yes, stannous pyrophosphate can inhibit the binding of chromium-51 to red blood cells both in vitro and in vivo. This effect is reversible by washing the red blood cells, suggesting a chemical interaction between stannous pyrophosphate and chromium in plasma.

ANone: The provided research focuses on the use of stannous pyrophosphate in medical imaging and does not cover its catalytic properties or potential applications in catalysis.

ANone: The provided research papers do not contain information about computational chemistry studies or structure-activity relationship investigations for stannous pyrophosphate.

ANone: [] Recommendations include reconstituting stannous pyrophosphate vials with nitrogen-purged saline and minimizing air exposure during preparation and dispensing. Refrigeration after formulation can also help maintain stability.

ANone: While the provided research does not explicitly discuss SHE regulations, it emphasizes the importance of careful radiopharmaceutical preparation and handling techniques, suggesting adherence to safety protocols and guidelines in a research or clinical setting.

ANone: [] Studies in rabbits suggest that acute administration of unlabeled stannous pyrophosphate at recommended dosages does not negatively impact red blood cell survival. This indicates that the stannous content of the pharmaceutical, at these levels, is not harmful to red blood cells. Further research is needed to fully elucidate its metabolic pathways and elimination.

ANone: [, ] While most patients show normal technetium-99m stannous pyrophosphate scintigrams 6-7 days after an acute myocardial infarction, some may retain persistently abnormal scintigrams for several months. These persistently positive scintigrams are often associated with a more severe clinical course, including angina, congestive heart failure, and ventricular dysynergy. [] The exact mechanisms behind this prolonged retention are not fully understood.

ANone: Yes. [] Research shows its efficacy in identifying muscle damage in acute electric burns, providing valuable information for surgical planning.

ANone: The concept of resistance is not applicable to stannous pyrophosphate as it is a diagnostic agent and not a therapeutic compound. While the provided research indicates the compound's relative safety when used appropriately, further research is required to fully evaluate potential long-term effects.

ANone: The focus of the provided research lies primarily on the diagnostic applications of stannous pyrophosphate, and it does not offer in-depth information on these specific aspects.

ANone: [] Research dating back to the 1970s marks the beginning of investigations into the use of technetium-99m stannous pyrophosphate for myocardial imaging. This era saw the exploration of its efficacy in detecting acute myocardial infarction and its correlation with other diagnostic methods.

ANone: [, ] The development and application of technetium-99m stannous pyrophosphate scintigraphy exemplify a successful integration of nuclear medicine principles and techniques within cardiology. This integration has enabled clinicians and researchers to visualize and understand myocardial damage in a way not previously possible, ultimately improving patient care.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.